![molecular formula C25H29N5O2S B2836255 4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide CAS No. 1115867-06-5](/img/structure/B2836255.png)

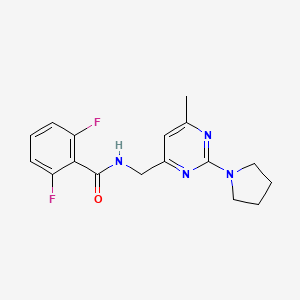

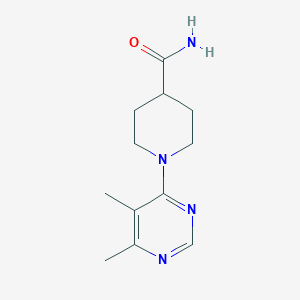

4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-azepan-1-yl-6-methyl-N-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-5-carboxamide” is a chemical compound. It contains a pyrimidine nucleus, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms . Pyrimidine and its derivatives have been described with a wide range of biological potential .

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki-coupling reactions . For instance, 2-(Trifluoromethyl)phenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve Suzuki-coupling reactions . These reactions are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .Applications De Recherche Scientifique

Heterocyclic Chemistry and Compound Synthesis

Research on related thieno[2,3-d]pyrimidine derivatives emphasizes their significance in heterocyclic chemistry, showcasing their potential in creating complex molecular structures. For instance, studies have shown that thieno[2,3-d]pyrimidines can be converted into diverse compounds such as dipyrimidines and pyrimido[5′,4′:4,5]thieno[3,2-d]-1,2,3-triazines, highlighting the versatility of these compounds in synthetic chemistry (Clark & Hitiris, 1984). Additionally, the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related compounds demonstrates the compound's utility in expanding the library of sulfur-, nitrogen-, and oxygen-containing heterocyclic rings, which are critical for medicinal chemistry (Bakhite, Geies, & El-Kashef, 2002).

Biological and Medicinal Applications

The exploration of thieno[2,3-d]pyrimidine derivatives has also extended into biological and medicinal applications, where these compounds are investigated for their potential as bioactive molecules. For example, new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized, showcasing their importance in medicinal chemistry due to their significant biological activities. These compounds have been identified as potent inhibitors of key enzymes or receptors, such as VEGF receptor-2 kinase, indicating their potential in treating diseases related to new blood vessel formation from tumors (Song, 2007). Additionally, the synthesis and biological evaluation of thienopyrimidine derivatives for their antimicrobial and anti-inflammatory properties further highlight the compound's utility in discovering new treatments for infections and inflammation (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Nonlinear Optical Materials

Research into thieno[2,3-d]pyrimidine derivatives has also branched into the development of nonlinear optical materials. The structural parameters, electronic properties, and NLO exploration of thiopyrimidine derivatives have been compared between DFT/TDDFT studies and experimental observations, revealing the potential of these compounds in optoelectronic and high-tech applications due to their promising NLO properties (Hussain et al., 2020).

Propriétés

IUPAC Name |

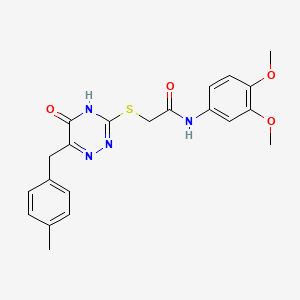

N-(3-ethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O2S/c1-3-19-7-6-8-20(17-19)28-23(31)18-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-9-4-5-10-22(21)32-2/h4-12,17H,3,13-16,18H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKDLWUSDYTROL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)

![7-[(4-Fluorophenyl)methoxy]-3-(3-methoxyphenoxy)chromen-4-one](/img/structure/B2836177.png)

![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-methylquinolin-6-yl)methanone](/img/structure/B2836185.png)

![7-[(2-chlorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2836186.png)

![2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2836187.png)

![4-bromo-1-{[(tert-butoxy)carbonyl]amino}-5-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B2836193.png)